REACTION_CXSMILES
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[N:1]1(C(OC(C)(C)C)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:14][C:15]([CH3:17])=O.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(Cl)[Cl:37]>[OH-].[Na+]>[ClH:37].[ClH:37].[CH:15]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)([CH3:17])[CH3:14] |f:3.4,6.7,8.9.10|
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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48 mL
|
Type
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reactant
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Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
31 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Name
|
|
Quantity
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1 L
|
Type
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reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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[OH-].[Na+]
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (500 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated to a residue
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in MeOH (200 mL)
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Type
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ADDITION
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Details
|
4 M HCl in 1,4-dioxin (700 mL) was added to the reaction mixture over a period of several hours
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Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a solid, which
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Type
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WASH
|
Details
|
was washed with Et2O (500 mL×2)
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |